3-Cyano-2-ethoxy-4,6-dimethylpyridine
Description
3-Cyano-2-ethoxy-4,6-dimethylpyridine is a pyridine derivative featuring a cyano group at position 3, ethoxy at position 2, and methyl groups at positions 4 and 6. The ethoxy group distinguishes it from related compounds with hydroxyl, bromo, amino, or thiono substituents at position 2, which are well-documented in the literature .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethoxy-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-13-10-9(6-11)7(2)5-8(3)12-10/h5H,4H2,1-3H3 |
InChI Key |
ZVGDDDSTMGXKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties. Below is a comparative analysis:
Hydroxyl Substituent (3-Cyano-4,6-dimethyl-2-hydroxypyridine)
- Structure : C₈H₈N₂O, MW 148.16 .
- Properties : The hydroxyl group increases polarity, enhancing aqueous solubility. However, it may reduce membrane permeability compared to lipophilic groups like ethoxy.
- Synthesis: Prepared via condensation reactions involving cyanothioacetamide and acetylacetone, followed by acid workup .
Bromo Substituent (2-Bromo-3-cyano-4,6-dimethylpyridine)
- Structure : C₈H₇BrN₂, MW 227.06 .
- Properties : Bromine acts as a leaving group, enabling further functionalization (e.g., alkyltelluro substitution in ). The ethoxy group, in contrast, offers stability against nucleophilic substitution.
- Applications : Used in regioselective syntheses of bioactive molecules like CCR5 antagonists .
Amino Substituent (2-Amino-4,6-dimethylpyridine)
- Structure : C₇H₁₀N₂, MW 122.17 .
- Ethoxy substitution may improve blood-brain barrier (BBB) permeability, as seen in double-headed aminopyridine inhibitors .
Thiono Substituent (3-Cyano-4,6-dimethyl-2-thiono-pyridine)
- Structure : C₈H₇N₂S, MW 163.22 .
- Properties: The thiono group is electron-withdrawing, directing electrophilic attacks to specific ring positions. Ethoxy, being electron-donating, alters electronic density and reactivity patterns.
Molecular and Physicochemical Properties
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